molecular formula C4H4O3 B8433946 3-Oxo-cyclopropane carboxylic acid

3-Oxo-cyclopropane carboxylic acid

Cat. No.: B8433946
M. Wt: 100.07 g/mol
InChI Key: YHFOFKKHSKHWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-cyclopropane carboxylic acid, with the molecular formula C4H4O3, is a carboxylic acid derivative featuring a strained cyclopropane ring integrated with a carbonyl functional group . This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The cyclopropane ring is a common motif in pharmaceutical and agrochemical compounds due to its ability to influence the molecule's metabolic stability and biological activity . While specific pharmacological data for this compound is limited, cyclopropane carboxylic acid derivatives are extensively researched for their therapeutic potential. For instance, certain derivatives have been investigated as inhibitors of leukotriene biosynthesis for the treatment of inflammatory and respiratory diseases . Other derivatives in this chemical class have demonstrated notable insecticidal and nematicidal activities . Researchers value this compound and its analogs as versatile intermediates for constructing more complex molecular architectures, particularly in exploring structure-activity relationships and developing novel active compounds . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4O3

Molecular Weight

100.07 g/mol

IUPAC Name

2-oxocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H4O3/c5-3-1-2(3)4(6)7/h2H,1H2,(H,6,7)

InChI Key

YHFOFKKHSKHWGT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1=O)C(=O)O

Origin of Product

United States

Mechanistic Investigations of Chemical Reactivity and Transformations

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain of the cyclopropane ring in 3-oxo-cyclopropane carboxylic acid makes it susceptible to a variety of ring-opening reactions. These transformations are driven by the release of this strain and can be initiated by thermal, acidic, or nucleophilic conditions.

Strain-Release Driven Ring Cleavage Mechanisms

The inherent strain energy of the cyclopropane ring is a primary driving force for its cleavage. In molecules containing strained C-C bonds, such as bicyclo[1.1.1]pentane, these bonds can react with nucleophiles, leading to the installation of small, strained ring systems in a stereospecific manner. nih.gov This principle of strain-release can be harnessed for various chemical transformations. For instance, the acs.orgmasterorganicchemistry.com-sigmatropic rearrangement of quaternary allylammonium ylides can be initiated by the strain-release C-C bond cleavage of a bicyclo[1.1.0]butane. rsc.org While direct studies on this compound are limited, it is plausible that thermal or photochemical activation could induce homolytic cleavage of a C-C bond in the cyclopropane ring, leading to diradical intermediates that can undergo further reactions.

Acid-Catalyzed Ring-Opening Pathways

The presence of the oxo group in this compound is expected to influence its behavior under acidic conditions. Protonation of the carbonyl oxygen would enhance the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack and subsequent ring opening. stackexchange.com In related systems, such as cyclopropanated oxabenzonorbornadienes, acid-catalyzed intramolecular ring-opening reactions with carboxylic acid nucleophiles have been observed. researchgate.netresearchgate.net These reactions proceed smoothly to yield ring-opened products, and the reaction rates are dependent on the acidity of the catalyst and the nucleophile. researchgate.net For this compound, an acid-catalyzed pathway could involve protonation of the ketone, followed by attack of a nucleophile at one of the adjacent cyclopropane carbons, leading to ring cleavage. The regioselectivity of this opening would be influenced by the electronic effects of the carboxylic acid group.

Nucleophile-Induced Ring Disruption and Rearrangements

The cyclopropane ring in this compound is also a target for nucleophilic attack, especially when activated by the adjacent electron-withdrawing oxo group. This is a characteristic feature of donor-acceptor cyclopropanes, which readily undergo ring-opening reactions with a variety of nucleophiles. acs.org In these reactions, the nucleophile typically attacks the carbon adjacent to the electron-donating group, while the bond between the donor and acceptor is cleaved. acs.org In the case of this compound, the oxo group acts as an acceptor.

Nucleophile-induced ring contraction has been observed in related heterocyclic systems, such as pyrrolo[2,1-c] researchgate.netnih.govbenzothiazines, where the cleavage of a C-S bond by a nucleophile initiates a rearrangement to a more stable pyrrolo[2,1-b] masterorganicchemistry.comnih.govbenzothiazole scaffold. beilstein-journals.orgnih.gov Similarly, the reaction of cyclopropane hemimalonates with indole (B1671886) nucleophiles can proceed without a Lewis acid catalyst, with an internal hydrogen bond activating the cyclopropane ring for nucleophilic attack. nih.govscilit.com These examples suggest that this compound could undergo ring-opening and rearrangement cascades upon treatment with suitable nucleophiles.

A study on the reaction of cyclopropanecarboxylic acid N'-substituted-hydrazides with triphenylphosphine (B44618) in the presence of tetrahalomethanes showed that the choice of halogen influences the reaction outcome. While using CCl4 resulted in the expected oxadiazole, the use of CBr4 or CI4 led to the ring-opening of the cyclopropane ring. researchgate.net

Decarboxylative Rearrangements of Cyclopropane Carboxylic Acids

The presence of a carboxylic acid group beta to a carbonyl group, as is the case in this compound, suggests the possibility of decarboxylation under certain conditions. Beta-keto acids are known to undergo decarboxylation, often facilitated by heating, to yield a ketone and carbon dioxide. youtube.com The mechanism typically involves the formation of a cyclic transition state where the carboxyl proton is transferred to the carbonyl oxygen, followed by cleavage of the C-C bond and loss of CO2 to form an enol, which then tautomerizes to the ketone. youtube.com

For this compound, a similar decarboxylative process could occur, potentially leading to the formation of cyclopropanone (B1606653), which is a highly reactive and unstable species. The high ring strain of cyclopropanone would likely lead to further reactions, such as polymerization or ring-opening.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in this compound exhibits the characteristic reactivity of this functional group, primarily involving reactions at the carbonyl carbon.

Nucleophilic Acyl Substitution Reactions and Derivatization

Carboxylic acids and their derivatives are known to undergo nucleophilic acyl substitution reactions. pressbooks.publibretexts.org This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequent elimination of the leaving group regenerates the carbonyl double bond, resulting in a substitution product. masterorganicchemistry.comlibretexts.org The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides. uomustansiriyah.edu.iq

The carboxylic acid group of this compound can be converted into a variety of derivatives through nucleophilic acyl substitution. For example, reaction with thionyl chloride would yield the corresponding acid chloride, a highly reactive intermediate that can be used to synthesize esters, amides, and other derivatives. uomustansiriyah.edu.iq Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic catalysis. msu.edu The reactivity of carboxylic acids in these reactions can be influenced by the nature of the reactants and the solvent. researchgate.net

The general mechanism for nucleophilic acyl substitution with a negatively charged nucleophile is depicted below:

StepDescription
1. Nucleophilic Attack The nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid derivative.
2. Formation of Tetrahedral Intermediate The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org
3. Elimination of Leaving Group The lone pair on the oxygen atom reforms the pi bond, and the leaving group is expelled. masterorganicchemistry.comlibretexts.org

This process allows for the interconversion of carboxylic acid derivatives and is a fundamental tool in organic synthesis.

Role of the Carboxyl Group in Directing Functionalization

The carboxylic acid group is a versatile functional handle that can exert significant influence over the regioselectivity of chemical reactions. nih.govmsu.edu In the context of this compound, the carboxyl group can act as a directing group, guiding the functionalization to specific positions on the cyclopropane ring. This directing effect is often achieved through the formation of a transient coordination complex with a metal catalyst, bringing the reactive center into close proximity to a specific C-H bond. msu.eduyoutube.com

While specific studies on this compound are not extensively documented, the principles of carboxylate-directed C-H functionalization are well-established for other cyclic carboxylic acids. youtube.com For instance, in palladium-catalyzed reactions, the carboxylate can coordinate to the metal center, facilitating the activation of a neighboring C-H bond. youtube.com This approach has been successfully employed for the arylation and olefination of various carbocycles. youtube.com It is plausible that similar strategies could be applied to this compound, enabling selective functionalization at the C2 position.

Mechanistic studies on related systems suggest that the carboxyl group can also influence the stereochemical outcome of reactions. In the samarium-promoted cyclopropanation of α,β-unsaturated carboxylic acids, the carboxyl group is believed to coordinate with the samarium carbenoid, stabilizing the transition state and controlling the stereoselectivity of the addition. nih.gov

Transformations of the Ketone Functionality

The ketone group in this compound is a key site for a variety of chemical transformations, including reductions, oxidations, and nucleophilic additions.

Selective Reductions and Oxidations

The reduction of the ketone in this compound can be achieved using various reducing agents. The choice of reagent is crucial for achieving selectivity, particularly when trying to preserve the carboxylic acid functionality. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce both the ketone and the carboxylic acid. researchgate.net

Selective reduction of the ketone to a secondary alcohol, yielding 3-hydroxy-cyclopropane carboxylic acid, would require milder reducing agents that are chemoselective for ketones in the presence of carboxylic acids. For instance, sodium borohydride (B1222165) (NaBH4) is generally not reactive towards carboxylic acids under ambient conditions and could potentially be used for this selective transformation. libretexts.org The reduction of a related compound, 3-oxo-1-cyclopentanecarboxylic acid, to 3-hydroxycyclopentanecarboxylic acid has been accomplished via hydrogenation.

The oxidation of this compound is less commonly explored. Due to the already high oxidation state of the carbonyl carbon, further oxidation would likely lead to ring-opening or decarboxylation.

Table 1: Examples of Selective Reductions of Cyclic Keto-Acids

Starting MaterialReagentProductReference
3-Oxo-1-cyclopentanecarboxylic acidH2, Catalyst3-Hydroxycyclopentanecarboxylic acid
General Carboxylic AcidLiAlH4Primary Alcohol researchgate.net
General KetoneNaBH4Secondary Alcohol libretexts.org

Condensation and Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. These reactions can lead to a diverse array of products, including cyanohydrins, hemiacetals, and imines. The mechanism of these additions typically involves the initial attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Condensation reactions, where the initial addition is followed by the elimination of a small molecule like water, are also possible. For example, reaction with a primary amine could lead to the formation of an imine, which could be a valuable intermediate for further synthetic transformations. The reactivity of the carbonyl group is influenced by the electronic properties of the cyclopropane ring and the carboxylic acid group.

The strained nature of the cyclopropane ring can also play a role in the reactivity of the carbonyl group. In some cases, nucleophilic addition to the carbonyl can trigger ring-opening reactions, providing a pathway to functionalized acyclic compounds.

Concerted and Stepwise Mechanisms in Cyclopropane Chemistry

The reactions of cyclopropane derivatives can proceed through either concerted or stepwise mechanisms, and distinguishing between these pathways is a key aspect of mechanistic investigation. nih.govnih.gov A concerted reaction occurs in a single step, with all bond-breaking and bond-forming processes happening simultaneously through a single transition state. nih.gov In contrast, a stepwise reaction involves two or more distinct steps, proceeding through one or more reactive intermediates. beilstein-journals.org

In the context of this compound, ring-opening reactions can provide insight into the underlying mechanism. For example, the acid-catalyzed ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols was shown to proceed via an SN2-like mechanism, which is a type of concerted pathway. libretexts.orgutdallas.edu This was determined by analyzing the stereochemistry of the product. libretexts.org

Theoretical studies using computational methods like Density Functional Theory (DFT) can also be employed to elucidate the reaction mechanism by calculating the energy profiles of both concerted and stepwise pathways. youtube.com Such studies on related cyclopropane systems have shown that the nature of the reactants and the reaction conditions can favor one mechanism over the other. For instance, in the copper(I)-catalyzed reactions of diazo compounds with olefins, both concerted and stepwise pathways for cyclopropanation have been identified, depending on the specific substrates. youtube.com

The presence of the ketone and carboxylic acid functionalities in this compound adds another layer of complexity to its mechanistic landscape, as these groups can participate in or influence the course of the reaction, potentially favoring one mechanistic pathway over another.

Table 2: Mechanistic Pathways in Cyclopropane Reactions

Reaction TypeProposed MechanismKey FeaturesReference
CyclopropanationConcerted (e.g., Simmons-Smith)Single transition state, stereospecific
CyclopropanationStepwise (e.g., via carbene intermediate)Formation of a reactive intermediate, potential for stereochemical scrambling
Ring-OpeningConcerted (SN2-like)Inversion of stereochemistry at the reaction center libretexts.org
Ring-OpeningStepwise (via carbocation)Formation of a carbocation intermediate, potential for rearrangements utdallas.edu

Computational and Theoretical Studies on 3 Oxo Cyclopropane Carboxylic Acid Systems

Quantum Mechanical Analysis of Electronic Structure and Bonding

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to describing the electronic environment of 3-oxo-cyclopropane carboxylic acid. The molecule's structure is dominated by the three-membered ring, which necessitates a unique bonding model compared to acyclic or larger ring systems. The carbon-carbon bonds within the cyclopropane (B1198618) ring are not simple sigma (σ) bonds but are instead "bent" or "Walsh" orbitals, which have significant p-orbital character and exist outside the direct internuclear axis. This arrangement is a direct consequence of the geometric constraint of the ~60° internal bond angles.

Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to investigate these interactions quantitatively by examining orbital overlaps and charge transfers between the ring and its substituents. nih.gov For this compound, such analysis would be expected to show a delocalization of electron density from the strained ring bonds into the π* antibonding orbital of the carbonyl group.

Table 1: Computed Properties and Descriptors for this compound (Note: Data is based on standard computational models and may vary slightly between different calculation levels and software.)

PropertyValueSource
Molecular Formula C₄H₄O₃
Molecular Weight 100.07 g/mol
IUPAC Name 2-oxocyclopropane-1-carboxylic acid
Topological Polar Surface Area 54.4 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3

Quantification and Understanding of Ring Strain and Conformational Landscape

The defining feature of cyclopropane and its derivatives is high ring strain, a combination of angle strain and torsional strain. chemistrysteps.com Baeyer's strain theory, while historically significant, is only partially correct; the total strain in cyclopropane is not due to angle deviation alone. maricopa.edu Modern conformational analysis provides a more accurate picture. researchgate.net

Angle Strain: Arises from the deviation of bond angles from their ideal values. The internal C-C-C bond angles in the ring are forced to be near 60°, a significant departure from the ideal ~109.5° for sp³ carbons and ~120° for the sp² carbonyl carbon. This compression leads to poor orbital overlap and high strain energy.

Torsional Strain: Results from the eclipsing of C-H bonds on adjacent carbon atoms. In a planar cyclopropane ring, all vicinal hydrogens are fully eclipsed, similar to the highest-energy conformation of ethane. chemistrysteps.com

The substituents on this compound influence its preferred conformation. To minimize steric hindrance and torsional strain, the ring may pucker slightly, though this flexibility is much less than in larger rings like cyclobutane (B1203170) or cyclopentane (B165970). libretexts.org The orientation of the carboxylic acid group relative to the ketone is a key conformational question. It can exist in conformations where the C=O of the acid is syn or anti to the C=O of the ring ketone, with the lowest energy conformation determined by a balance of steric repulsion and potential intramolecular hydrogen bonding. Computational studies are essential to map this potential energy surface and identify the global minimum conformation and the energy barriers between different conformers.

Table 2: Comparison of Ring Strain in Cycloalkanes

CycloalkaneRing Strain (kcal/mol)Primary Strain SourcesSource
Cyclopropane ~27.5Angle and Torsional dspmuranchi.ac.in
Cyclobutane ~26.5Angle and Torsional (reduced by puckering) libretexts.org
Cyclopentane ~6.5Primarily Torsional (reduced by envelope/twist) maricopa.edu
Cyclohexane ~0Essentially Strain-Free (in chair conformation) maricopa.edu

Elucidation of Reaction Mechanisms via Computational Chemistry

The high ring strain of cyclopropane derivatives makes them susceptible to a variety of ring-opening reactions, and computational chemistry is a cornerstone for elucidating the mechanisms of these transformations. nih.govacs.org

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). wikipedia.orglibretexts.org Transition State Theory (TST) provides the formal framework for understanding reaction rates based on the properties of this TS. nih.gov Computational chemists use algorithms to locate the precise geometry of the transition state on the potential energy surface—a saddle point with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For a reaction involving this compound, such as a nucleophilic ring-opening, DFT calculations can map the entire reaction pathway. This involves calculating the energy of the reactants, the transition state, any intermediates, and the products. The difference in energy between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. libretexts.org For instance, the ring-opening of aryl cyclopropyl (B3062369) ketones has been shown to proceed via a one-electron reduction to a radical anion, a step that can be modeled computationally to understand its energetics. acs.org

Many reactions can potentially yield multiple products. Regioselectivity refers to the preference for bond formation or cleavage at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

Computational modeling can predict these outcomes by comparing the activation energies of the different pathways leading to the various possible products. The pathway with the lowest activation energy will be the most favorable kinetically, and the corresponding product will be the major one. For example, in the ring-opening of an asymmetrically substituted cyclopropane, calculations can determine whether a nucleophile will preferentially attack the carbon adjacent to the ketone or the one adjacent to the carboxylic acid by comparing the transition state energies for both attacks. Similarly, the stereospecificity of many cyclopropanation reactions, where the stereochemistry of the starting alkene is preserved in the product, is readily explained by concerted transition states modeled computationally. masterorganicchemistry.com

Beyond identifying the most likely reaction pathway, computational chemistry can quantify its kinetic and thermodynamic properties.

Kinetics: The activation energy (ΔG‡ or ΔH‡), calculated from the potential energy surface, can be used in the Eyring equation, an extension of TST, to estimate the absolute rate constant of a reaction. wikipedia.org Kinetic studies on the acid-catalyzed cleavage of related phenylcyclopropanone acetals have shown how activation parameters (enthalpy and entropy of activation) can be used to distinguish between different mechanistic possibilities, such as A-1 versus A-Sₑ2 mechanisms. marquette.edu

In Silico Design and Virtual Screening of Novel Cyclopropane Derivatives

The this compound scaffold can serve as a starting point for the in silico design of novel molecules with desired properties, particularly in medicinal chemistry. mdpi.com Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those most likely to bind to a biological target, such as a protein or enzyme. nih.gov

The general workflow involves several key steps:

Target Identification and Preparation: A three-dimensional structure of the target protein is obtained, often from crystallographic data in the Protein Data Bank. The binding site (or active site) is identified and prepared for docking.

Library Generation: A virtual library of compounds is created. This could involve modifying the this compound core with various functional groups to explore chemical space. For example, the carboxylic acid could be converted to a series of esters or amides.

Molecular Docking: The library of virtual compounds is "docked" into the protein's active site using specialized software. The program samples numerous orientations and conformations of each ligand, calculating a "docking score" that estimates the binding affinity. researchgate.net Hits are selected based on favorable scores and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Post-Screening Analysis and Simulation: The top-scoring hits from virtual screening are subjected to more rigorous computational analysis. Molecular Dynamics (MD) simulations can be run to model the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and conformational flexibility. nih.govnih.gov

This process allows researchers to prioritize a small number of promising compounds for chemical synthesis and experimental testing, dramatically accelerating the drug discovery process compared to traditional high-throughput screening.

Applications in Advanced Organic Synthesis and Chemical Biology Research

3-Oxo-cyclopropane Carboxylic Acid as a Key Synthetic Building Block

This compound and its derivatives are valuable building blocks in organic synthesis due to the inherent ring strain and the presence of multiple functional groups. The combination of a ketone, a carboxylic acid, and a cyclopropane (B1198618) ring in a small, rigid scaffold allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules.

Precursor for the Construction of Diverse Heterocyclic Frameworks

The bifunctional nature of this compound esters makes them suitable precursors for the synthesis of various heterocyclic systems. For instance, the reaction of esters of this compound with hydrazine (B178648) can lead to the formation of five-membered diazine heterocycles. Specifically, the reaction of α,β-unsaturated diesters with hydrazine hydrate (B1144303) is known to produce ethyl 3-oxopyrazolidine-4-carboxylates. rsc.org Given that the ester of this compound contains a β-keto ester moiety, it can be envisioned to react with hydrazine in a similar fashion to yield substituted pyrazolidinone derivatives, which are a class of nitrogen-containing heterocycles with potential biological activities. rsc.orgfrontiersin.org The general reaction involves the condensation of a 1,4-dicarbonyl compound with a hydrazine to furnish a pyridazine (B1198779) ring system, a process known as the Paal-Knorr synthesis. organic-chemistry.orgyoutube.com

Intermediate in the Synthesis of Complex Organic Molecules and Natural Products

While cyclopropane rings are integral structural motifs in a wide array of natural products, exhibiting diverse biological activities, specific examples detailing the use of this compound as a direct intermediate in the total synthesis of complex natural products are not extensively documented in readily available literature. wiley-vch.de However, the utility of functionalized cyclopropanes as chiral building blocks is a well-established strategy in the synthesis of architecturally complex molecules. The rigid cyclopropane scaffold allows for precise stereochemical control during synthetic transformations.

Generation of Reactive Intermediates for Downstream Transformations

This compound is a prime candidate for the generation of highly reactive intermediates, which can then be trapped in various chemical reactions to build molecular complexity. As a β-keto acid, it is susceptible to decarboxylation upon heating, which would lead to the formation of cyclopropanone (B1606653), a highly strained and reactive ketone. researchgate.net

Furthermore, esters of this compound can be considered as donor-acceptor cyclopropanes. wiley-vch.denih.govnih.gov In these systems, the ester group acts as the acceptor and the oxygen of the keto group can act as a donor, polarizing the C1-C2 bond of the cyclopropane ring. This polarization facilitates nucleophilic ring-opening reactions, effectively making the cyclopropane a 1,3-zwitterionic synthon. nih.govnih.govchemrxiv.org These activated cyclopropanes can participate in a variety of cycloaddition reactions, for example, with thioketenes catalyzed by Lewis acids to form five-membered sulfur-containing heterocycles. nih.gov

Investigation of Biological Interactions and Mechanisms of Action

The unique conformational constraints and electronic properties of the cyclopropane ring make it a valuable scaffold in medicinal chemistry and chemical biology for the design of molecules that can interact with biological targets.

Design and Synthesis of Enzyme Inhibitors with Cyclopropane Scaffolds (e.g., O-Acetylserine Sulfhydrylase)

The enzyme O-acetylserine sulfhydrylase (OASS) is a key enzyme in the cysteine biosynthetic pathway in bacteria and plants, making it an attractive target for the development of new antibacterial agents. researchgate.netnih.govmdpi.com The design of inhibitors for OASS has successfully utilized the cyclopropane carboxylic acid scaffold. These inhibitors are designed to mimic the natural substrate or intermediates of the enzymatic reaction. mdpi.comnih.gov

A notable example of a potent OASS inhibitor is UPAR415, which is a substituted cyclopropane carboxylic acid derivative. nih.govmdpi.com Although UPAR415 itself is (1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid and does not possess a 3-oxo functionality, the research in this area demonstrates the principle of using the rigid cyclopropane scaffold to orient functional groups in a precise manner for optimal binding to the enzyme's active site. researchgate.netmdpi.comresearchgate.net The carboxylic acid moiety of these inhibitors typically forms crucial hydrogen bonding interactions within the active site, contributing to their inhibitory potency. researchgate.net While direct studies utilizing a this compound scaffold for OASS inhibition were not found, the established success of related cyclopropane derivatives suggests its potential as a core structure for designing novel inhibitors.

Inhibitor Scaffold Target Enzyme Significance
Cyclopropane Carboxylic AcidO-Acetylserine Sulfhydrylase (OASS)The rigid scaffold allows for precise orientation of substituents to interact with the enzyme's active site, leading to potent inhibition. researchgate.netmdpi.com

Modulation of Biochemical Pathways (e.g., Ethylene (B1197577) Biosynthesis in Plants)

The biosynthesis of ethylene, a crucial plant hormone that regulates a myriad of developmental processes, involves the key intermediate 1-aminocyclopropane-1-carboxylic acid (ACC). frontiersin.orgffhdj.commdpi.comnih.govnih.govnih.govnih.govnih.govfrontiersin.orgnih.govfrontiersin.orgnih.govbiorxiv.org The conversion of ACC to ethylene is catalyzed by the enzyme ACC oxidase (ACO). mdpi.comfrontiersin.orgnih.govbiorxiv.orgnih.gov Due to their structural similarity to ACC, various cyclopropane derivatives have been investigated as potential modulators of this pathway.

For instance, compounds like trans-2-phenylcyclopropane-1-carboxylic acid have been studied as inhibitors of ethylene biosynthesis. ffhdj.comsigmaaldrich.com These compounds are thought to act as structural analogs of ACC, potentially inhibiting enzymes in the ethylene biosynthesis pathway such as ACC synthase or ACC oxidase. mdpi.comwikipedia.org While there is a significant body of research on ACC and its analogs, specific studies detailing the direct effect of this compound on ethylene biosynthesis are not prevalent in the reviewed literature. However, the principle of using cyclopropane carboxylic acid derivatives to interfere with this pathway is well-established. ffhdj.com

Compound/Class Biochemical Pathway Mechanism of Action
1-Aminocyclopropane-1-carboxylic acid (ACC)Ethylene BiosynthesisNatural precursor to ethylene, converted by ACC oxidase. frontiersin.orgnih.govfrontiersin.org
trans-2-Phenylcyclopropane-1-carboxylic acidEthylene BiosynthesisActs as a structural analog of ACC, potentially inhibiting ethylene production. ffhdj.comsigmaaldrich.com

Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Scaffolds

The unique structural properties of the cyclopropane ring, including its conformational rigidity and electronic nature, make this compound an intriguing scaffold for structure-activity relationship (SAR) studies in the rational design of bioactive molecules. core.ac.uk The strained three-membered ring imposes a significant degree of conformational constraint on molecules, which can be advantageous in locking a pharmacophore into a bioactive conformation, thereby enhancing its interaction with a biological target. core.ac.uknih.gov

The introduction of substituents at the carbon atoms of the cyclopropane ring is another critical aspect of SAR. These modifications can modulate lipophilicity, electronic distribution, and steric bulk, all of which are crucial determinants of pharmacological activity. For instance, in studies on spirolactones, the presence and orientation of a cyclopropane ring were found to significantly affect binding affinity to the mineralocorticoid receptor. nih.gov This highlights the importance of the cyclopropane moiety in dictating the three-dimensional structure and, consequently, the biological function.

Furthermore, the ketone and carboxylic acid groups of this compound can serve as handles for the introduction of a wide array of chemical functionalities. The carboxylic acid can be converted to esters, amides, or other bioisosteres to probe interactions with target proteins and to modify pharmacokinetic properties. The ketone can be a site for reactions to introduce further diversity. The interplay between the rigid cyclopropane core and the functional groups allows for a systematic exploration of the chemical space around a particular pharmacophore.

The rational design of enzyme inhibitors, for example, often benefits from the incorporation of rigid scaffolds like cyclopropane. 182.160.97nih.govslideshare.net The constrained nature of the ring can help to properly orient functional groups to mimic the transition state of an enzymatic reaction, leading to potent and selective inhibition. By systematically modifying the structure of this compound and its derivatives and assessing their biological activity, researchers can build a comprehensive SAR model. This model can then guide the design of more potent and selective bioactive compounds for various therapeutic applications. 182.160.97slideshare.net

Development of Novel Catalytic Systems and Reagents

The synthesis of functionalized cyclopropanes like this compound is an area of active research in organic chemistry, driving the development of novel catalytic systems and reagents. The construction of the strained cyclopropane ring with specific functional groups requires sophisticated synthetic strategies.

Historically, methods for preparing cyclopropanecarboxylic acids have included the hydrolysis of cyclopropyl (B3062369) cyanides and the oxidation of corresponding cyclopropyl methyl ketones. orgsyn.org However, modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods. The development of catalytic systems for the synthesis of carboxylic acids from various substrates is a significant area of focus. researchgate.net While not specific to this compound, the broader advancements in catalytic carboxylations could potentially be adapted for its synthesis.

For instance, the development of rhodium-based homogeneous catalytic systems for the synthesis of carboxylic acids from alcohols, aldehydes, and ketones using CO2 and H2 as building blocks represents a move towards more sustainable chemical processes. researchgate.net The application of such systems to precursors of this compound could offer a novel and greener synthetic route.

Furthermore, chemoenzymatic approaches are emerging as powerful tools for the synthesis of chiral cyclopropane scaffolds. nih.gov Biocatalysis can offer high levels of stereoselectivity, which is often difficult to achieve with traditional chemical methods. The use of enzymes could enable the production of enantiomerically pure this compound derivatives, which are invaluable for SAR studies and the development of stereospecific drugs.

The functionalization of the pre-formed cyclopropane ring also relies on the development of new reagents and catalytic methods. For example, the ketone and carboxylic acid moieties of this compound can be chemically transformed to introduce further molecular diversity. The development of selective reagents for the modification of one functional group in the presence of the other is a key challenge that drives innovation in reagent development.

The synthesis of related small-ring carbocycles, such as 3-oxocyclobutanecarboxylic acid, has been the subject of patent literature, detailing multi-step sequences involving reagents like acetone, bromine, and malononitrile, with phase-transfer catalysts. google.combrainly.in These synthetic endeavors for structurally similar compounds highlight the types of chemical transformations and catalyst development that are relevant to the production of this compound. The challenges encountered in these syntheses often spur the discovery of new catalytic systems with improved efficiency and selectivity.

Future Perspectives and Unresolved Research Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

The construction of the sterically demanding and electronically distinct 3-oxo-cyclopropane carboxylic acid moiety presents a significant synthetic challenge. Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic routes that adhere to the principles of green chemistry.

Current methods often rely on multi-step sequences that may generate significant waste. Emerging strategies such as biocatalysis and photocatalysis offer promising avenues for more sustainable production. researchgate.netrsc.org Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, could provide highly efficient and enantioselective routes to chiral this compound derivatives. nih.govarkat-usa.orgnih.gov For instance, engineered enzymes could facilitate the asymmetric cyclopropanation of appropriately substituted precursors, a process that is often difficult to achieve with high selectivity using traditional chemical catalysts. nih.gov

Photocatalysis, particularly using visible light, represents another frontier for the green synthesis of such strained rings. researchgate.net Light-mediated energy transfer can enable unique bond formations under mild conditions, potentially reducing the need for harsh reagents and high temperatures. The development of photocatalytic systems capable of directly constructing the this compound skeleton would be a major breakthrough.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

Synthetic StrategyPotential AdvantagesKey Research Challenges
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste. researchgate.netEnzyme discovery and engineering for specific substrate, scalability of enzymatic processes.
Photocatalysis Use of renewable energy source (light), mild reaction conditions, access to unique reactive intermediates. researchgate.netCatalyst design for high efficiency and selectivity, understanding complex reaction mechanisms.
Flow Chemistry Precise control over reaction parameters, enhanced safety, potential for automation and scalability.Reactor design for handling reactive intermediates, integration with other sustainable technologies.

The concept of atom economy will also be a driving force in the design of future syntheses. nih.gov Reactions that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. This could involve the development of novel cycloaddition or rearrangement reactions that build the this compound core in a single, efficient step.

Exploration of Unconventional Reactivity and Novel Transformations

The high ring strain of the cyclopropane (B1198618) ring (approximately 28 kcal/mol) makes this compound prone to a variety of ring-opening reactions, offering a gateway to diverse and complex molecular architectures. chemrxiv.org Future research will delve deeper into controlling the regioselectivity and stereoselectivity of these transformations.

The presence of both a ketone and a carboxylic acid provides multiple handles for directing reactivity. For example, the ketone can act as an acceptor for nucleophiles, while the carboxylic acid can be converted into various derivatives, each with its own unique reactivity profile. The interplay between these two functional groups can lead to novel and unexpected chemical transformations. A study on the asymmetric ring-opening of cyclopropyl (B3062369) ketones with various nucleophiles, including carboxylic acids, catalyzed by a chiral scandium(III) complex, has shown the potential for highly efficient and enantioselective transformations, yielding esters in high yields and enantiomeric excess. rsc.org

One area of particular interest is the use of this compound in ring-opening polymerizations. chemrxiv.orgresearchgate.netmdpi.comresearchgate.netrsc.org The strain release upon polymerization could provide a strong thermodynamic driving force for the formation of novel polyester (B1180765) materials with unique properties. Controlling the polymerization process to achieve well-defined polymer architectures will be a key challenge.

Furthermore, the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to form 2-substituted-4,5-dihydrofurans suggests that this compound could be a precursor to a variety of heterocyclic compounds. arkat-usa.org Exploring the scope and mechanism of such rearrangements could lead to the development of new synthetic methodologies for the construction of valuable chemical entities.

Table 2: Potential Unconventional Transformations of this compound

Reaction TypePotential ProductsDriving Force / Key Feature
Ring-Opening Polymerization Novel polyestersRelease of ring strain
Decarboxylative Rearrangement Substituted dihydrofuransFormation of stable heterocyclic rings
Tandem Ring-Opening/Cyclization Complex polycyclic systemsIntramolecular trapping of reactive intermediates
Photocatalytic Ring-Opening Functionalized open-chain compoundsGeneration of radical intermediates under mild conditions

Synergistic Integration of Experimental and Computational Methodologies

The complex reactivity of this compound makes it an ideal candidate for a synergistic approach that combines experimental and computational methods. Density Functional Theory (DFT) calculations can provide invaluable insights into the electronic structure, reaction mechanisms, and transition states of reactions involving this strained molecule. researchgate.netresearchgate.netmdpi.comnih.gov

Computational studies can be used to:

Predict Reactivity: By calculating the energies of different possible reaction pathways, computational models can help predict the most likely products of a reaction and guide the design of experiments. nih.gov

Elucidate Mechanisms: DFT calculations can provide detailed information about the structures of transition states and intermediates, helping to elucidate complex reaction mechanisms that are difficult to probe experimentally. researchgate.net

Design Catalysts: Computational screening can accelerate the discovery of new and more efficient catalysts for the synthesis and transformation of this compound.

The integration of computational predictions with experimental validation will be crucial for rapidly advancing our understanding of this molecule's chemistry. For example, DFT studies could be used to design a photocatalyst that is specifically tailored for the sustainable synthesis of this compound, which could then be synthesized and tested in the laboratory. The experimental results would then provide feedback for refining the computational model, creating a powerful iterative cycle of discovery.

Expansion of Applications in Emerging Fields Beyond Traditional Organic Synthesis

While this compound is a valuable building block in traditional organic synthesis, its unique properties suggest that it could also find applications in a variety of emerging fields.

In medicinal chemistry , the rigid cyclopropane scaffold can be used to constrain the conformation of a molecule, which can lead to increased potency and selectivity for a biological target. nih.gov The presence of both a ketone and a carboxylic acid provides opportunities for diverse functionalization, allowing for the creation of libraries of compounds for drug discovery.

In materials science , the potential for this compound to undergo ring-opening polymerization could lead to the development of new biodegradable polymers with tailored properties. These materials could find applications in areas such as drug delivery, tissue engineering, and sustainable packaging.

In supramolecular chemistry , the bifunctional nature of this compound could be exploited to design and synthesize novel molecular receptors and self-assembling systems. The rigid cyclopropane core could act as a scaffold for organizing other functional groups in a well-defined three-dimensional space.

The exploration of these and other emerging applications will require interdisciplinary collaborations between organic chemists, medicinal chemists, materials scientists, and computational chemists. As our understanding of the fundamental chemistry of this compound grows, so too will the opportunities for its use in solving important scientific and technological challenges.

Q & A

Q. What is the structural and functional significance of the oxo and carboxylic acid groups in 3-oxo-cyclopropane carboxylic acid?

The compound combines a cyclopropane ring with a ketone (oxo) and carboxylic acid group. The cyclopropane ring introduces strain, potentially enhancing reactivity, while the oxo group enables keto-enol tautomerism, influencing hydrogen-bonding interactions. The carboxylic acid group allows ionization (pKa ~2-5), facilitating salt formation and electrostatic interactions in biological systems. This dual functionality makes it a candidate for studying strain-driven reactivity or as a bioisostere in drug design .

Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?

Key methods include:

  • Oxidation of cyclopropane alcohols : Using oxidizing agents like KMnO₄ or CrO₃ to convert cyclopropane-substituted alcohols to ketones, followed by carboxylation .
  • Hydrolysis of sulfonamide esters : Reacting sulfonamide esters with NaOH under mild conditions (room temperature, 1M NaOH) to yield carboxylic acids, as demonstrated in cyclopentane-carboxylic acid synthesis .
Method Reagents Conditions Yield
OxidationKMnO₄/CrO₃Acidic, 50-80°CModerate (60-70%)
HydrolysisNaOHRT, aqueousHigh (>85%)

Q. How can titration and spectroscopic techniques characterize the acidity and purity of this compound?

  • Titration : Neutralization equivalent (NE) determination using standardized NaOH to calculate molecular weight and confirm purity .
  • Spectroscopy :
    • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch for carboxylic acid) and ~1750 cm⁻¹ (ketone C=O).
    • NMR : Distinct signals for cyclopropane protons (δ 1.5-2.0 ppm) and carboxylic acid protons (δ 10-12 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Protective Equipment : Wear nitrile gloves, lab coats, and EN 166-certified goggles.
  • Storage : Keep in airtight containers at RT, away from ignition sources .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic conditions (pH <2) : Risk of decarboxylation.
  • Basic conditions (pH >8) : Carboxylate formation enhances solubility but may promote cyclopropane ring opening.
  • Thermal stability : Decomposes above 150°C, releasing CO₂ and cyclopropane derivatives .

Advanced Research Questions

Q. How can this compound serve as a bioisostere for carboxylic acids in drug design?

The compound’s strained cyclopropane ring and dual functional groups mimic carboxylic acid geometry and acidity (pKa ~3-4). It has been used to replace carboxylates in NMDA receptor antagonists, improving metabolic stability and BBB penetration. Comparative studies show retention of binding affinity (IC₅₀ <100 nM) while reducing off-target interactions .

Q. What computational approaches predict the tautomeric equilibrium between keto and enol forms in this compound?

  • DFT calculations : Assess energy differences between tautomers (e.g., keto form is typically more stable by ~5 kcal/mol).
  • MD simulations : Model hydrogen-bonding interactions in aqueous environments, showing enol stabilization in polar solvents .

Q. How do steric and electronic effects of the cyclopropane ring influence reactivity in nucleophilic substitution reactions?

The ring’s angle strain increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. For example:

  • Aminolysis : Reaction with amines proceeds 3x faster than non-cyclopropane analogs.
  • Steric hindrance : Bulky substituents on the cyclopropane ring reduce reactivity by 40-50% .

Q. What contradictions exist in reported degradation pathways, and how can they be resolved experimentally?

  • Reported Pathways : Some studies suggest ring-opening via hydrolysis, while others propose decarboxylation as the primary pathway.
  • Resolution : Isotopic labeling (¹³C) and LC-MS/MS analysis under controlled pH (pH 4-7) can track degradation products .

Q. How can cyclopentane-1,3-dione derivatives of this compound enhance selectivity in thromboxane A2 (TP) receptor antagonism?

Replacing the carboxylic acid with a cyclopentane-1,3-dione bioisostere retains hydrogen-bonding capacity while lowering polarity. Derivatives like compound 76 (Table 13 in ) show IC₅₀ values of 12 nM for human TP receptors, with 10x selectivity over murine isoforms. Structural diversification at the dione’s C2 and C4 positions further optimizes binding .

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